molecular formula C12H12ClNO2 B6303552 Methyl 6-aminonaphthalene-1-carboxylate HCl CAS No. 2301850-87-1

Methyl 6-aminonaphthalene-1-carboxylate HCl

Cat. No.: B6303552
CAS No.: 2301850-87-1
M. Wt: 237.68 g/mol
InChI Key: BVAHSYOVHRLGMT-UHFFFAOYSA-N
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Description

Methyl 6-aminonaphthalene-1-carboxylate HCl is a naphthalene derivative featuring an amino group at position 6 and a methyl carboxylate ester at position 1, with a hydrochloride salt formulation. This compound is structurally characterized by its fused aromatic ring system, which confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the ionic HCl salt form.

Properties

IUPAC Name

methyl 6-aminonaphthalene-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2.ClH/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11;/h2-7H,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAHSYOVHRLGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1C=CC(=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-aminonaphthalene-1-carboxylate hydrochloride typically involves the esterification of 6-aminonaphthalene-1-carboxylic acid with methanol in the presence of a suitable acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-aminonaphthalene-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-aminonaphthalene-1-carboxylate hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-aminonaphthalene-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a fluorescent probe, binding to specific biomolecules and emitting fluorescence upon excitation. This property is exploited in various analytical and diagnostic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Positioning

The compound’s bioactivity and stability are influenced by its substituent positions and functional groups. Below is a comparative analysis with three structurally related compounds:

Compound Substituents Key Properties Applications
Methyl 6-aminonaphthalene-1-carboxylate HCl Amino (C6), methyl carboxylate (C1), HCl salt High polarity, moderate solubility in water, potential receptor-binding affinity Pharmaceutical intermediates, research
Ondansetron HCl Carbazole core, methylimidazole, HCl salt Serotonin 5-HT3 receptor antagonism, high efficacy in antiemetic therapy Prevention of postoperative nausea/vomiting
1-Methylnaphthalene Methyl group (C1) Low polarity, environmental persistence, suspected hepatotoxicity Industrial solvents, fuel additives
(S)-6-Hydroxy-α-methyl-2-naphthaleneacetic acid Hydroxy (C6), methyl-acetic acid (C2) Anti-inflammatory activity, chirality-dependent pharmacokinetics NSAID precursors, chiral synthesis

Pharmacological and Toxicological Profiles

  • Bioactivity: Unlike ondansetron HCl, which targets serotonin receptors, this compound lacks documented receptor-specific activity. However, its amino and carboxylate groups may enable interactions with biological targets, similar to the hydroxy and acetic acid groups in (S)-6-hydroxy-α-methyl-2-naphthaleneacetic acid .
  • Toxicity: Simpler methylnaphthalenes (e.g., 1-methylnaphthalene) exhibit hepatotoxic and environmental persistence risks , but the ionic HCl salt and polar substituents in this compound likely reduce volatility and enhance metabolic clearance.

Solubility and Stability

  • The HCl salt form improves aqueous solubility compared to neutral naphthalene derivatives (e.g., 1-methylnaphthalene), akin to the enhanced bioavailability observed in antiemetic HCl salts like ondansetron .
  • Steric hindrance from the methyl carboxylate group at C1 may reduce photodegradation rates compared to unsubstituted naphthalenes.

Research Findings and Data Gaps

  • Synthesis : Analogous naphthalene derivatives (e.g., (S)-6-hydroxy-α-methyl-2-naphthaleneacetic acid) are synthesized via Friedel-Crafts alkylation or chiral resolution , suggesting feasible routes for the target compound’s production.
  • Toxicological Data: Methylnaphthalenes are associated with respiratory and dermal toxicity in occupational settings , but the amino and carboxylate groups in the target compound may mitigate these risks through altered metabolic pathways.

Biological Activity

Methyl 6-aminonaphthalene-1-carboxylate HCl is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in therapeutic applications.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with an amino group and a carboxylate moiety. The presence of these functional groups is crucial for its biological activity, influencing both solubility and interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of naphthalene carboxylates exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the carboxylic acid moiety can enhance the potency against various bacterial strains, including Mycobacterium tuberculosis. The mechanism is often attributed to the ability of these compounds to disrupt bacterial membrane integrity and inhibit essential metabolic pathways .

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to modulate cell cycle progression and promote cell death makes it a candidate for further exploration in cancer therapy .

Case Studies

  • Antitubercular Activity : A study focused on anthranilic acid derivatives, including this compound, revealed that these compounds inhibit the enzyme MabA, which is essential for mycolic acid biosynthesis in M. tuberculosis. The IC50 values ranged from 24 to 45 µM, indicating promising antitubercular activity .
  • Cancer Cell Lines : In experiments using various cancer cell lines, this compound demonstrated significant cytotoxic effects. The compound was shown to alter mitochondrial membrane potential and activate caspase cascades leading to apoptosis, with IC50 values indicating effective concentrations in the low micromolar range .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways disrupts cellular functions critical for survival.
  • Induction of Apoptosis : In cancer cells, the compound activates apoptotic pathways through mitochondrial dysfunction and caspase activation.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 (µM)Mechanism
AntitubercularMycobacterium tuberculosis24 - 45Enzyme inhibition (MabA)
AnticancerVarious cancer cell linesLow µMApoptosis induction
AntimicrobialGram-positive bacteriaVariesMembrane disruption

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